10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol
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Overview
Description
10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol is an organic compound that belongs to the class of alkylthiols It features a phenylazo group attached to a phenoxy group, which is further connected to a decane-1-thiol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol typically involves a multi-step process. One common method includes the following steps :
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Synthesis of (E)-1-{4-[(10-iododecyl)oxy]phenyl}-2-phenyldiazene
- React 4-(phenylazo)phenol with 1,10-diiododecane and sodium carbonate in acetonitrile under reflux conditions for three days.
- The resulting product is purified to obtain (E)-1-{4-[(10-iododecyl)oxy]phenyl}-2-phenyldiazene.
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Formation of S-(10-{4-[(E)-phenyldiazenyl]phenoxy}decyl)ethanethioate
- React the intermediate product with potassium thioacetate in acetonitrile under reflux conditions and nitrogen atmosphere.
- Purify the product using column chromatography.
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Final Synthesis of this compound
- Treat the ethanethioate derivative with acetyl chloride in a methanol/acetonitrile mixture at low temperatures under nitrogen atmosphere.
- The final product is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol undergoes various chemical reactions, including:
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Oxidation
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Reduction
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Substitution
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol has several applications in scientific research:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of 10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol involves its ability to undergo photoisomerization and thiol-disulfide exchange reactions. The azobenzene group can switch between trans and cis forms upon exposure to UV and visible light, respectively . This property is exploited in various applications, including molecular switches and photoresponsive materials. The thiol group can form disulfide bonds, which are essential in redox biology and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
- 10-{4-(4-Trifluoromethyl-phenylazo)-phenoxy}-decane-1-thiol
- 10-{4-(4-Pentylcyclohexyl)phenoxy}decane-1-thiol
Uniqueness
10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol is unique due to its specific combination of a phenylazo group and a thiol group connected via a decane chain. This structure imparts distinct photoresponsive and redox properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
174817-95-9 |
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Molecular Formula |
C22H30N2OS |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
10-(4-phenyldiazenylphenoxy)decane-1-thiol |
InChI |
InChI=1S/C22H30N2OS/c26-19-11-6-4-2-1-3-5-10-18-25-22-16-14-21(15-17-22)24-23-20-12-8-7-9-13-20/h7-9,12-17,26H,1-6,10-11,18-19H2 |
InChI Key |
NBBGTVLHOJESDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCS |
Origin of Product |
United States |
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